4-(Dimethylamino)benzylamine dihydrochloride (CAS 34403-52-6) is a highly water-soluble, bench-stable primary amine salt featuring a strongly electron-donating para-dimethylamino group . Supplied as a crystalline powder with a melting point of 220–224 °C (decomposition), this dihydrochloride form prevents the rapid oxidative degradation typical of electron-rich benzylic free bases . In industrial and academic procurement, it is primarily sourced as a stoichiometric building block for the synthesis of fluorescent probes, chemiluminescence derivatization reagents, and organometallic complexes where the dimethylamino moiety is required to drive specific electronic interactions or enhance downstream lipid solubility .
Procuring the free base of 4-(dimethylamino)benzylamine or substituting it with generic benzylamine hydrochloride leads to critical failures in both handling and functional performance. The free base form is highly susceptible to atmospheric oxidation, leading to batch-to-batch reproducibility issues, and lacks the immediate 50 mg/mL aqueous solubility provided by the dihydrochloride salt . Conversely, substituting with unsubstituted benzylamine hydrochloride removes the critical para-dimethylamino auxochrome, completely eliminating the compound's utility as a sensitive chemiluminescence derivatization reagent and drastically reducing the electron density required for specific electrophilic cyclometalation reactions. The dihydrochloride salt is specifically required when aqueous solubility and exact stoichiometric precision are non-negotiable for downstream synthesis.
The dihydrochloride salt of 4-(dimethylamino)benzylamine provides a highly stable, crystalline solid with an aqueous solubility of 50 mg/mL, producing a clear solution suitable for immediate use in aqueous-phase derivatization . In contrast, the free base form is prone to atmospheric oxidation, complicating precise stoichiometric weighing and requiring inert gas storage. The salt form's melting point of 220-224 °C (dec.) ensures thermal stability during standard processing, making it a more reliable choice for reproducible manufacturing .
| Evidence Dimension | Aqueous solubility and handling stability |
| Target Compound Data | Soluble at 50 mg/mL in H2O; stable crystalline solid (MP 220-224 °C) |
| Comparator Or Baseline | 4-(Dimethylamino)benzylamine (free base) |
| Quantified Difference | 50 mg/mL aqueous solubility and 220-224 °C melting point vs. poor solubility and oxidative degradation of the free base |
| Conditions | Standard ambient laboratory handling and aqueous dissolution |
Buyers must select the dihydrochloride salt to ensure long-term shelf life, precise stoichiometric dosing, and compatibility with aqueous reaction conditions without the need for inert atmosphere handling.
4-(Dimethylamino)benzylamine acts as a highly sensitive chemiluminescence derivatization reagent for the quantification of 5-hydroxyindoles in human plasma . The presence of the strongly electron-donating para-dimethylamino group acts as a critical auxochrome, significantly amplifying the chemiluminescence signal compared to unsubstituted benzylamine derivatives. This structural feature allows for trace-level detection and quantification in complex biological matrices, a performance metric that cannot be achieved if generic benzylamines are used as substitutes .
| Evidence Dimension | Chemiluminescence signal amplification |
| Target Compound Data | High sensitivity enabling trace quantification in human plasma |
| Comparator Or Baseline | Unsubstituted benzylamine hydrochloride |
| Quantified Difference | Presence of chemiluminescence signal amplification enabling trace detection vs. baseline signal |
| Conditions | HPLC-chemiluminescence detection of 5-hydroxyindoles |
For analytical laboratories developing highly sensitive diagnostic assays, the specific dimethylamino substitution is mandatory to achieve the required limits of detection.
In the synthesis of bio-inspired osmium(II) complexes, 4-(dimethylamino)benzylamine serves as an effective ligand precursor for electrophilic intramolecular C(sp2)-H bond cyclometalation . The para-dimethylamino group significantly increases the electron density of the aromatic ring compared to standard benzylamine, thereby accelerating the electrophilic attack and improving the overall yield of the cyclometalated complex. The dihydrochloride salt ensures the controlled, stoichiometric release of the amine during the complexation process .
| Evidence Dimension | Aromatic ring electron density and cyclometalation efficiency |
| Target Compound Data | Enhanced electrophilic C-H activation due to strong -NMe2 electron donation |
| Comparator Or Baseline | Benzylamine hydrochloride |
| Quantified Difference | Enhanced C(sp2)-H bond activation and higher cyclometalation yields vs. unactivated benzylamine |
| Conditions | Electrophilic intramolecular C(sp2)-H bond cyclometalation conditions |
Procurement for organometallic catalyst development should prioritize this compound to maximize yields in challenging C-H activation steps.
Due to its strong auxochromic dimethylamino group and high aqueous solubility, this compound is an effective precursor for synthesizing chemiluminescence derivatization reagents used in HPLC. It is specifically selected for quantifying trace metabolites, such as 5-hydroxyindoles, in clinical plasma samples where high signal-to-noise ratios are required .
In advanced inorganic synthesis, the electron-rich aromatic ring of 4-(dimethylamino)benzylamine enables efficient electrophilic intramolecular C(sp2)-H bond cyclometalation. It is utilized as a building block for creating bio-inspired osmium(II) complexes, where the strong electron-donating group is necessary to drive the reaction to completion .
The compound is utilized as a specific inhibitor of the enzyme form of acetylcholinesterase in biochemical and chromatographic detection assays. Its unique structure provides potent inhibition against cytosolic cholinesterase activity, making it a valuable reagent for measuring acetylcholine levels in human serum .
Irritant